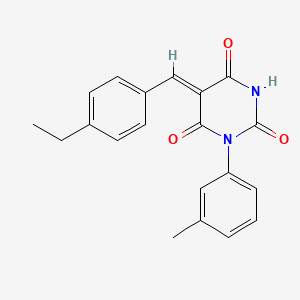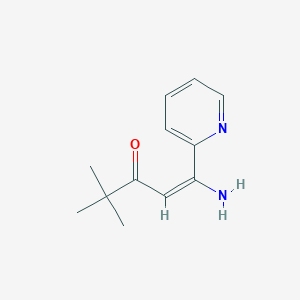
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as AMG-232 and belongs to the class of small molecule inhibitors.
Mechanism of Action
The mechanism of action of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide involves the inhibition of MDM2. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, MDM2 binds to p53 and promotes its degradation, thereby preventing its activation. However, in cancer cells, MDM2 is overexpressed, leading to the inactivation of p53. 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide binds to the p53-binding pocket of MDM2, thereby preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In addition, it has been found to inhibit tumor growth and metastasis in animal models. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide in lab experiments include its specificity for MDM2, its potent activity against various cancer cell lines, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide. One direction is the development of more potent and selective inhibitors of MDM2. Another direction is the optimization of the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is also an area of interest.
Synthesis Methods
The synthesis of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide involves several steps. The first step is the synthesis of 2-(2-methoxyethyl)pyridine, which is then reacted with 5-acetylthiophene-2-carboxylic acid to form the desired compound. The final product is purified using chromatography techniques. The synthesis of this compound has been optimized for high yield and purity.
Scientific Research Applications
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of MDM2, which is a negative regulator of the tumor suppressor protein p53. The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn results in cell cycle arrest and apoptosis. This mechanism of action has been found to be effective in various cancer cell lines and animal models.
properties
IUPAC Name |
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(18)13-6-7-14(21-13)15(19)17-12(9-20-2)11-5-3-4-8-16-11/h3-8,12H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPSRYBXHCOHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NC(COC)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)